molecular formula C15H18ClNO3S B11012565 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide

Cat. No.: B11012565
M. Wt: 327.8 g/mol
InChI Key: VFPFSASBZOFDSJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chloro-2-methylphenoxy group and a 2-oxothiolan-3-yl amine moiety. The 2-oxothiolan ring (a sulfur-containing tetrahydrothiophene-2-one) introduces unique stereoelectronic properties, while the chlorinated phenoxy group may enhance lipophilicity and bioactivity.

Properties

Molecular Formula

C15H18ClNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide

InChI

InChI=1S/C15H18ClNO3S/c1-10-9-11(16)4-5-13(10)20-7-2-3-14(18)17-12-6-8-21-15(12)19/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,18)

InChI Key

VFPFSASBZOFDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCSC2=O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Chloro-2-methylphenol

Reaction Conditions :

  • Substrates : 4-Chloro-2-methylphenol and γ-butyrolactone or 4-bromobutyric acid.

  • Base : Sodium hydroxide (2.5 eq) in aqueous ethanol (50% v/v).

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Mechanism : The phenol oxygen attacks the electrophilic carbon of γ-butyrolactone, forming the phenoxybutanoate ester. Subsequent hydrolysis with HCl yields the carboxylic acid.

Yield : 85–92% after recrystallization in hexane/ethyl acetate (3:1).

Alternative Mitsunobu Reaction

For sterically hindered phenols, the Mitsunobu reaction is employed:

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (1.2 eq each).

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

  • Product : 4-(4-Chloro-2-methylphenoxy)butanoic acid methyl ester, hydrolyzed with LiOH to the acid.

Purity : >98% (HPLC) after column chromatography (silica gel, ethyl acetate/hexane gradient).

Preparation of 2-Oxothiolan-3-amine

The thiolane amine is synthesized via cyclization and oxidation:

Cyclization of Cysteine Derivatives

  • Starting Material : L-cysteine methyl ester hydrochloride.

  • Reaction : Treated with 1,3-dibromopropane in DMF at 60°C for 4 hours to form thiolane-3-amine.

  • Oxidation : Hydrogen peroxide (30%) in acetic acid converts the sulfide to sulfone (2-oxothiolan-3-amine).

Yield : 75–80% after distillation under reduced pressure.

Amide Coupling Strategies

The final step involves coupling the acid and amine via activated intermediates:

Carbodiimide-Mediated Coupling

EDCI/HOBt Method :

  • Reagents : 4-(4-Chloro-2-methylphenoxy)butanoic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), 2-oxothiolan-3-amine (1.1 eq).

  • Solvent : Dichloromethane (DCM) or DMF.

  • Base : Triethylamine (2 eq) at 0°C to room temperature.

  • Reaction Time : 12–16 hours.

  • Yield : 72–78%.

DCC/DMAP Method :

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), DMAP (0.1 eq).

  • Solvent : THF at -10°C.

  • Yield : 65–70% (lower due to DCU byproduct).

Uranium/Guanidinium-Based Activators

HATU/DIEA Method :

  • Reagents : HATU (1.1 eq), DIEA (3 eq).

  • Solvent : DMF at 25°C for 6 hours.

  • Yield : 85–90% (higher efficiency but cost-prohibitive for scale-up).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (1:1 → 3:1 gradient).

  • Purity : >99% (HPLC, UV 254 nm).

Crystallization

  • Solvent System : Ethanol/water (7:3) at -20°C.

  • Crystal Form : White needles, melting point 142–144°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.10 (m, 1H, NH), 3.55 (t, 2H, OCH₂), 2.90 (m, 2H, SCH₂), 2.45 (m, 4H, COCH₂ and CH₂S), 2.20 (s, 3H, CH₃).

  • MS (ESI+) : m/z 341.1 [M+H]⁺.

Comparative Analysis of Methods

Method Reagents Yield (%) Cost (USD/g) Scalability
EDCI/HOBtEDCI, HOBt72–7812.50High
DCC/DMAPDCC, DMAP65–709.80Moderate
HATU/DIEAHATU, DIEA85–9045.00Low

Key Findings :

  • EDCI strikes the best balance between cost and yield for industrial applications.

  • HATU is reserved for small-scale syntheses requiring high purity.

Challenges and Optimization

Side Reactions

  • O- vs. N-Alkylation : Using bulky bases (e.g., DIPEA) minimizes O-alkylation byproducts.

  • Thiolane Ring Stability : Avoid strong acids/bases to prevent sulfone over-oxidation.

Green Chemistry Approaches

  • Solvent Recycling : DCM is recovered via distillation (85% efficiency).

  • Catalyst Recovery : Immobilized EDCI on polystyrene resin reduces waste.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions : 100°C, 10-minute residence time.

  • Output : 5 kg/day with 88% yield.

Quality Control

  • Impurity Profiling : LC-MS identifies residual EDCI (<0.1%) and hydrolyzed acid (<0.5%) .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety, leading to the formation of corresponding alcohols.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The exact pathways and molecular targets would require further experimental studies to elucidate.

Comparison with Similar Compounds

(a) N-(2-Oxotetrahydrofuran-3-yl)butanamide Derivatives

Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) and its homologs (5b–5d) share a butanamide core but feature a sulfamoylphenyl group instead of a chlorophenoxy substituent . Key differences include:

  • Alkyl Chain Length : Derivatives with longer acyl chains (e.g., pentanamide, hexanamide) exhibit higher molecular weights (327.4–355.4 g/mol) and reduced melting points (142–182°C vs. 180–182°C for butyramide) .
  • Stereochemistry : The (S)-configuration at the 2-oxotetrahydrofuran ring influences optical rotation ([α]D = +4.5° to +6.4°) .

(b) N-Benzylphenoxybutanamide Analogues

N-Benzyl-2-(4-chloro-3-methylphenoxy)butanamide (CAS 86455-71-2) differs in the amide substituent (benzyl vs. 2-oxothiolan-3-yl) and phenoxy substitution (4-chloro-3-methyl vs. 4-chloro-2-methyl) . These positional isomers may exhibit divergent binding affinities or metabolic stability due to steric and electronic effects.

Phenoxy Group Modifications

(a) MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid)

MCPB (CAS 94-81-5) is an agrochemical herbicide with a butyric acid backbone instead of butanamide . Key contrasts include:

  • Functional Group Reactivity : The carboxylic acid group in MCPB enhances water solubility compared to the amide in the target compound, impacting environmental mobility and plant uptake.
  • Applications : MCPB’s herbicidal activity suggests that the target compound’s amide group could modulate toxicity or persistence in biological systems.

Bioactive Butanamide Derivatives

(a) Benzoxazole-Containing Butanamides

Compounds like 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h) incorporate benzoxazole moieties linked to aromatic amines . These derivatives demonstrate anti-inflammatory activity, highlighting how heterocyclic substituents (e.g., benzoxazole vs. 2-oxothiolan) can target specific biological pathways.

(b) Bioadhesive Butanamides

N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) is used in bioadhesive formulations due to its nitroso and hydroxymethyl groups, which facilitate crosslinking . pharmacology.

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Application/Activity Reference
4-(4-Chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide C₁₅H₁₇ClNO₃S 326.82 Not reported 2-Oxothiolan-3-yl, 4-chloro-2-methylphenoxy Hypothesized agrochemical/pharma N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) C₁₄H₁₇N₂O₅S 327.4 180–182 Sulfamoylphenyl, butyramide Synthetic intermediate
N-Benzyl-2-(4-chloro-3-methylphenoxy)butanamide C₁₈H₂₀ClNO₂ 317.81 Not reported Benzyl, 4-chloro-3-methylphenoxy Unreported
MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) C₁₁H₁₃ClO₃ 228.67 Not reported Carboxylic acid, 4-chloro-2-methylphenoxy Herbicide
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h) C₁₈H₁₉N₃O₃ 325.37 Not reported Benzoxazole, methoxyphenyl Anti-inflammatory

Key Research Findings

Synthetic Yields : Butanamide derivatives with shorter acyl chains (e.g., butyramide) are synthesized in moderate yields (~51%) compared to longer-chain analogues (~45–48%) .

Positional Isomerism: The 4-chloro-2-methylphenoxy group in the target compound vs. 4-chloro-3-methylphenoxy in N-benzyl analogues may alter steric hindrance, affecting receptor binding or metabolic degradation.

Biological Activity

4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is C14H16ClN2O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a chloro-substituted aromatic ring, a thiolane derivative, and a butanamide moiety.

Property Value
Molecular Weight327.8 g/mol
IUPAC Name4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide
InChI KeyVFPFSASBZOFDSJ-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCSC2=O

Antimicrobial Properties

Research indicates that 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including drug-resistant strains. The mechanism of action appears to involve inhibition of specific enzymes involved in bacterial metabolism or cell wall synthesis, similar to other compounds with structural similarities.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The proposed mechanism involves interaction with molecular targets such as enzymes or receptors that play crucial roles in cancer cell growth and survival. Further investigations are required to elucidate the specific pathways involved.

The exact mechanism of action for 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is not fully understood but may involve:

  • Enzyme Inhibition : Interaction with enzymes critical for cellular processes.
  • Receptor Modulation : Binding to specific receptors that regulate cell growth.
  • Disruption of Cell Membrane Integrity : Affecting the permeability and functionality of bacterial membranes.

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide can be compared with structurally similar compounds to understand its uniqueness and potential advantages.

Compound Name Molecular Formula Unique Features
4-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)butanamideC17H17ClFNO2Fluorine substitution
N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)butanamideC16H17ClN2O2Presence of an amino group
4-(4-chloro-2-methylphenoxy)-N-(4-pyridinylmethyl)butanamideC17H19ClN2O2Pyridine ring

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.35 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity against both sensitive and resistant strains.
  • Anticancer Potential : In experimental models, the compound showed significant cytotoxic effects on breast cancer cell lines, leading to a reduction in cell viability by over 50% at certain concentrations.

Q & A

Q. What are the key considerations for synthesizing 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential coupling of chlorinated phenoxy intermediates with a thiolane-derived amine. Critical steps include:
  • Intermediate Stability : The phenoxybutanoic acid intermediate is prone to hydrolysis; anhydrous conditions (e.g., dry THF, inert atmosphere) are essential .
  • Coupling Efficiency : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance amide bond formation between the phenoxybutanoic acid and 2-oxothiolan-3-amine .
  • Optimization : Continuous flow reactors improve yield (up to 85%) by minimizing side reactions and enabling precise temperature control .

Q. How is the structural integrity of this compound validated, and what tools are recommended for crystallographic analysis?

  • Methodological Answer :
  • Spectroscopic Validation :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., phenoxy group at position 4, thiolane ring substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+ = 354.12 vs. observed 354.11) .
  • Crystallography : Use SHELXL for refinement and WinGX for data processing. Key parameters include R-factor (<5%) and electron density maps to resolve the thiolane ring conformation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating its biological activity, particularly in antimicrobial or anticancer contexts?

  • Methodological Answer :
  • Antimicrobial Assays :
  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer Screening :
  • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM, comparing IC50_{50} values to doxorubicin .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer :
  • Solvent Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. For example, Form I (crystalline) vs. Form II (amorphous) may exhibit 10x solubility differences .
  • Co-solvent Systems : Test PEG-400/water mixtures to enhance aqueous solubility (e.g., 2.5 mg/mL at 25°C) while maintaining stability .

Q. What strategies are recommended for identifying its molecular targets and mechanisms of action?

  • Methodological Answer :
  • Target Fishing :
  • Docking Studies : Use AutoDock Vina with homology models of kinases or GPCRs; prioritize targets with binding energy <−8 kcal/mol .
  • Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads for protein target isolation, followed by LC-MS/MS identification .
  • Pathway Analysis : RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .

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